Disodium pyridine-2,6-dicarboxylate

Description

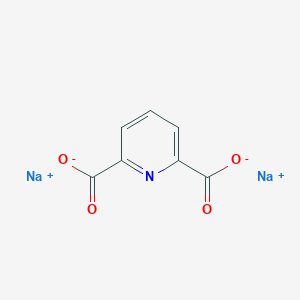

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.2Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGLKSQMPZUGZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-83-2 (Parent) | |

| Record name | Disodium pyridine-2,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60170834 | |

| Record name | Disodium pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17956-40-0 | |

| Record name | Disodium pyridine-2,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium pyridine-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Disodium Pyridine-2,6-dicarboxylate and its Parent Compound, Dipicolinic Acid

Introduction: Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (commonly known as dipicolinic acid, DPA), is a compound of significant interest across various scientific disciplines. While the disodium salt is primarily utilized for its high aqueous solubility, the vast majority of scientific literature focuses on the properties and applications of its parent acid, DPA. DPA is a robust chelating agent and a key biological molecule, famously responsible for the heat resistance of bacterial endospores. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological roles, and key experimental applications of both the disodium salt and its parent acid, tailored for professionals in research and drug development.

Core Physicochemical Properties

The fundamental properties of this compound and its parent acid, Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid), are summarized below. Data for the parent acid is more extensively characterized in the literature.

| Property | This compound | Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) |

| Molecular Formula | C₇H₃NNa₂O₄[1] | C₇H₅NO₄[2][3] |

| Molecular Weight | 211.08 g/mol [1] | 167.12 g/mol [2][3] |

| CAS Number | 17956-40-0[1] | 499-83-2[1][3] |

| Appearance | White Crystalline Solid (inferred) | White to pale pink crystalline powder.[2][4] |

| Melting Point | Not specified | 248-250 °C with decomposition.[2][4] |

| Solubility | High solubility in water (expected as a salt) | Water: 5 g/L.[2][3] Soluble in ethanol, ether, and methanol.[5] Lowest solubility in acetonitrile.[5][6] |

| Stability | Stable under standard conditions. | Stable under normal conditions, but moisture sensitive and decomposes at high temperatures.[2][5][7] |

| IUPAC Name | disodium;pyridine-2,6-dicarboxylate[1] | Pyridine-2,6-dicarboxylic acid.[3] |

Synthesis and Preparation

The synthesis primarily focuses on the creation of the parent dipicolinic acid, from which the disodium salt can be easily prepared via a simple acid-base reaction.

General Synthesis of Pyridine-2,6-dicarboxylic Acid

Industrially, dipicolinic acid is often prepared through the oxidation of 2,6-dimethylpyridine using strong oxidizing agents like potassium permanganate or via gas-phase catalytic oxidation.[8] For laboratory-scale synthesis, methods involving the carbonation of a di-lithiated or di-Grignard pyridine species are common.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol outlines a laboratory synthesis using a Grignard reaction followed by carbonation.[9]

-

Grignard Reagent Formation: Dissolve 2,6-dichloropyridine (1 mol) in tetrahydrofuran (THF). To this solution, add magnesium powder (2.5 mol).

-

Initiation: Add a small amount of an initiator, such as 1,2-dibromoethane (0.005 mol), and heat the mixture to approximately 55°C under an inert nitrogen atmosphere to initiate the reaction.

-

Reaction: Maintain the reaction with stirring for 6 hours, during which the di-Grignard reagent of pyridine forms.

-

Carbonation: Cool the reaction mixture to -15°C and slowly bubble in thoroughly dried carbon dioxide gas until the reaction is complete (indicated by an equilibrium between gas inflow and outflow).

-

Workup: Acidify the resulting solution to precipitate the crude product.

-

Purification: Filter the crude solid and remove the THF. The resulting dipicolinic acid can be further purified by extraction or recrystallization.[9]

Preparation of this compound

The disodium salt is prepared by reacting stoichiometric amounts of the parent acid with a sodium base.

-

Dissolve Pyridine-2,6-dicarboxylic acid in a suitable solvent (e.g., water or ethanol).

-

Add two molar equivalents of sodium hydroxide (NaOH) or sodium ethoxide while stirring.

-

The salt can be isolated by removing the solvent under reduced pressure.

Biological Role and Applications

Dipicolinic acid is a versatile molecule with a crucial role in microbiology and growing applications in pharmacology and environmental science.

Role in Bacterial Endospore Heat Resistance

Dipicolinic acid is a major component of bacterial endospores, constituting 5% to 15% of their dry weight.[3] Its primary role is to confer remarkable resistance to heat and other environmental stressors.[3] This is achieved through a complexation mechanism with calcium ions. The resulting calcium-dipicolinate complex integrates into the spore core, where it binds free water molecules, leading to significant dehydration.[3][5] This dehydrated state increases the thermal stability of macromolecules. Furthermore, the complex is believed to intercalate between DNA nucleobases, directly shielding the genetic material from heat-induced denaturation.[3][5]

Application as an NDM-1 Inhibitor

The emergence of carbapenem-resistant bacteria, particularly those expressing New Delhi metallo-β-lactamase-1 (NDM-1), poses a severe threat to public health. NDM-1 is a zinc-dependent enzyme that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics. Dipicolinic acid has been identified as an effective inhibitor of NDM-1.[8] Its mechanism of action is believed to involve the chelation of the essential zinc ions from the NDM-1 active site, rendering the enzyme inactive. By inhibiting NDM-1, DPA can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains, making it a valuable lead compound for developing new antibiotic adjuvants.[8]

Other Key Applications

-

Chelating Agent: DPA and its derivatives are widely used to form stable complexes with lanthanide and transition metals for applications in ion chromatography and materials science.[3][5]

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules, including other metal ligands and functional materials.[5][8]

-

Environmental Remediation: The strong chelating ability of DPA has been harnessed to extract heavy metals, such as lead, from contaminated soils.[10] The compound is also biodegradable, which is advantageous for environmental applications.[3][10]

Key Experimental Methodologies

Protocol: NDM-1 Enzyme Inhibition Assay

This protocol is adapted from methodologies used to study NDM-1 inhibitors.[11]

-

Reagents: Purified recombinant NDM-1 enzyme, CENTA (a colorimetric cephalosporin substrate), assay buffer (e.g., HEPES with supplemented ZnCl₂), and a stock solution of the inhibitor (Dipicolinic acid) in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the assay buffer. Add varying concentrations of the inhibitor to the appropriate wells. Add a fixed concentration of the NDM-1 enzyme to all wells (except negative controls) and incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CENTA substrate to all wells.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA hydrolysis) over time using a microplate reader.

-

Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of enzyme inhibition at each inhibitor concentration relative to a no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

To assess the direct antimicrobial activity or synergistic effects of DPA, a standard MIC assay is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Preparation: Prepare a two-fold serial dilution of the test compound (DPA) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). If testing for synergy, a fixed, sub-lethal concentration of an antibiotic can be included in all wells.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., an NDM-1 producing E. coli strain) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

The parent compound, Pyridine-2,6-dicarboxylic acid, is considered a hazardous substance. Users should consult the full Safety Data Sheet (SDS) before handling.

| Hazard Type | Description | Precautionary Measures |

| Irritation | Causes severe skin burns and eye damage. May cause respiratory irritation. | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. |

| Stability | Stable under normal conditions but is moisture sensitive.[7] Forms explosive mixtures with air on intense heating. | Store in a tightly closed, dry container. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor. | |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. |

References

- 1. This compound | C7H3NNa2O4 | CID 3015002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-2,6-Dicarboxylic Acid or Dipicolinic Acid Manufacturers, SDS [mubychem.com]

- 3. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 4. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]

- 5. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID) - Ataman Kimya [atamanchemicals.com]

- 6. Pyridine-2,6-dicarboxylic acid | 499-83-2 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Pyridine-2,6-dicarboxylic Acid: A Versatile Compound Enhancing Metal Ion Analysis and Environmental Remediation_Chemicalbook [chemicalbook.com]

- 11. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate

CAS Number: 17956-40-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), is a molecule of significant interest in the fields of coordination chemistry, biochemistry, and pharmacology. Its potent metal-chelating properties are central to its biological activities, most notably as an inhibitor of metallo-β-lactamases, which are key drivers of antibiotic resistance. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction

This compound is an organic compound with the molecular formula C₇H₃NNa₂O₄.[1] It is the disodium salt of pyridine-2,6-dicarboxylic acid, a naturally occurring molecule found in the spores of various bacteria. The core structure consists of a pyridine ring substituted with two carboxylate groups at the 2 and 6 positions. The strong chelating ability of the dicarboxylate and the nitrogen atom of the pyridine ring allows for the formation of stable complexes with a variety of metal ions. This property is the foundation of its diverse applications, ranging from a component in lanthanide and transition metal complexes to a crucial tool in combating antibiotic resistance.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its parent acid, pyridine-2,6-dicarboxylic acid, is presented in Table 1.

Table 1: Physicochemical Properties

| Property | This compound | Pyridine-2,6-dicarboxylic Acid |

| CAS Number | 17956-40-0[1] | 499-83-2[2] |

| Molecular Formula | C₇H₃NNa₂O₄[1] | C₇H₅NO₄[2] |

| Molecular Weight | 211.08 g/mol [1] | 167.12 g/mol [2] |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Slightly soluble in water, soluble in hot water and ethanol |

| Melting Point | >300 °C (decomposes) | 248-250 °C (decomposes) |

Spectroscopic data is essential for the characterization of this compound. While specific spectra for the disodium salt are not widely published, the data for the parent acid provides a useful reference.

Table 2: Spectroscopic Data of Pyridine-2,6-dicarboxylic Acid

| Technique | Key Features and Wavenumbers/Shifts |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3200-3000 cm⁻¹, C=O stretch (carbonyl) at approximately 1689 cm⁻¹, and C-N and C-C-N vibrations in the pyridine ring around 1572 and 1079 cm⁻¹.[3] |

| ¹H NMR (DMSO-d₆, δ in ppm) | Aromatic protons typically appear in the range of 8.2-8.3 ppm. A broad signal for the carboxylic acid protons can be observed at around 13.1 ppm.[4] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | The carboxyl carbons appear around 165 ppm, while the pyridine ring carbons are observed between 125 and 150 ppm. |

Upon formation of the disodium salt, the broad O-H stretching band in the FT-IR spectrum is expected to disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate. In the ¹H NMR spectrum, the acidic proton signal will disappear.

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction starting from pyridine-2,6-dicarboxylic acid. The parent acid can be synthesized via the oxidation of 2,6-lutidine.

Synthesis of Pyridine-2,6-dicarboxylic Acid

A common method for the synthesis of pyridine-2,6-dicarboxylic acid is the oxidation of 2,6-dimethylpyridine (2,6-lutidine) using a strong oxidizing agent such as potassium permanganate.[5]

Experimental Protocol: Oxidation of 2,6-Lutidine

-

In a reaction vessel, dissolve 2,6-lutidine in water.

-

Slowly add a solution of potassium permanganate in water to the 2,6-lutidine solution while stirring vigorously and maintaining the temperature below a certain threshold (e.g., with an ice bath).

-

After the addition is complete, continue stirring at room temperature for several hours until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3.

-

The white precipitate of pyridine-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

Experimental Protocol: Neutralization of Pyridine-2,6-dicarboxylic Acid

-

Suspend a known molar amount of pyridine-2,6-dicarboxylic acid in deionized water.

-

Slowly add two molar equivalents of a standardized sodium hydroxide solution to the suspension with constant stirring.

-

Continue stirring until all the solid has dissolved, indicating the formation of the disodium salt.

-

The water can be removed under reduced pressure to obtain the solid this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Development: Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

The emergence of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs), such as NDM-1, are particularly concerning due to their broad substrate specificity, which includes carbapenems, often considered last-resort antibiotics.

This compound and its parent acid have been identified as potent inhibitors of NDM-1.[6][7] The inhibitory activity is directly related to the compound's ability to chelate the zinc ions in the active site of the enzyme. NDM-1 is a zinc-dependent enzyme, and the presence of these zinc ions is essential for its catalytic activity.[8]

Mechanism of NDM-1 Inhibition

The inhibition of NDM-1 by this compound occurs through the sequestration of the catalytic zinc ions.[8] The tridentate ligand, formed by the two carboxylate groups and the pyridine nitrogen, binds tightly to the zinc ions, effectively removing them from the enzyme's active site. This renders the enzyme inactive and unable to hydrolyze β-lactam antibiotics. This mechanism restores the efficacy of co-administered β-lactam antibiotics against NDM-1 producing bacteria.[6]

Caption: Mechanism of NDM-1 inhibition by this compound.

Experimental Workflow for NDM-1 Inhibition Assay

The inhibitory activity of this compound against NDM-1 can be assessed using a variety of in vitro assays. A typical workflow is outlined below.

Caption: Experimental workflow for determining the IC₅₀ of NDM-1 inhibitors.

Other Applications

Beyond its role as an NDM-1 inhibitor, this compound and its parent acid have several other applications:

-

Coordination Chemistry: It serves as a versatile ligand for the synthesis of metal complexes with interesting magnetic, luminescent, and catalytic properties.

-

Bacterial Spore Detection: Dipicolinic acid is a major component of bacterial spores, and its detection is used as a marker for spore contamination.

-

Organocatalysis: Pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for various organic reactions.

Conclusion

This compound is a compound with significant potential, particularly in the development of novel therapeutics to combat antibiotic resistance. Its straightforward synthesis and potent metal-chelating ability make it an attractive scaffold for the design of new enzyme inhibitors. The detailed information provided in this technical guide serves as a valuable resource for researchers and scientists working in drug discovery and related fields, and it is hoped that this will stimulate further investigation into the therapeutic applications of this promising molecule.

References

- 1. This compound | C7H3NNa2O4 | CID 3015002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the disodium salt of dipicolinic acid, is a molecule of significant interest in various scientific fields, primarily owing to its potent metal-chelating properties. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in drug development and related disciplines.

Chemical Structure and Properties

This compound is a heterocyclic compound derived from pyridine, with two carboxylate groups at the 2 and 6 positions, each neutralized with a sodium ion.

The parent compound, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid (DPA), is a key component in the heat resistance of bacterial endospores.[1] The disodium salt is highly soluble in water.

Chemical Structure Visualization

The chemical structure of this compound can be represented in two dimensions. The underlying structure of its parent acid, 2,6-pyridinedicarboxylic acid, is also provided for reference.

Caption: 2D structures of this compound and its parent acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent acid is provided in the table below for easy comparison.

| Property | This compound | Pyridine-2,6-dicarboxylic Acid |

| Molecular Formula | C₇H₃NNa₂O₄ | C₇H₅NO₄ |

| Molecular Weight | 211.08 g/mol | 167.12 g/mol |

| IUPAC Name | This compound | pyridine-2,6-dicarboxylic acid |

| CAS Number | 17956-40-0 | 499-83-2 |

| SMILES | C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | C1=CC(=NC(=C1)C(=O)O)C(=O)O |

| InChI Key | UXIGLKSQMPZUGZ-UHFFFAOYSA-L | WJJMNDUMQPNECX-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base neutralization reaction. While specific literature detailing this exact synthesis is not abundant, the general principle involves the reaction of pyridine-2,6-dicarboxylic acid with two equivalents of a sodium base, such as sodium hydroxide.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from its parent acid.

Materials:

-

Pyridine-2,6-dicarboxylic acid (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Deionized water

-

Ethanol (optional, for precipitation)

Procedure:

-

Dissolve pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.

-

In a separate container, prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the pyridine-2,6-dicarboxylic acid solution dropwise while stirring continuously.

-

Monitor the pH of the reaction mixture. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved.

-

The resulting solution contains dissolved this compound.

-

To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.

-

Alternatively, the product can be precipitated by adding a water-miscible organic solvent, such as ethanol, to the aqueous solution.

-

The resulting precipitate can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of pyridine-2,6-dicarboxylic acid shows a broad band in the 3200-3000 cm⁻¹ range, which is characteristic of the O-H stretching vibrations of the carboxylic acid groups.[2][3] A strong absorption at 1689 cm⁻¹ is attributed to the C=O (carbonyl) vibration.[2] Upon formation of the disodium salt, the broad O-H stretching band is expected to disappear, and the carbonyl absorption will shift to a lower frequency, characteristic of a carboxylate anion.

| Functional Group | Pyridine-2,6-dicarboxylic Acid (cm⁻¹) | Expected for Disodium Salt (cm⁻¹) |

| O-H stretch (acid) | 3200-3000 (broad) | Absent |

| C-H stretch (aromatic) | 3089-2940 | ~3100-3000 |

| C=O stretch (acid) | 1689 | ~1650-1550 (asymmetric) |

| C=O stretch (carboxylate) | - | ~1440-1360 (symmetric) |

| C-N, C-C-N (ring) | ~1572, 1079 | Similar to acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectral data for pyridine-2,6-dicarboxylic acid in D₂O suggests signals in the aromatic region.[4] For the disodium salt in D₂O, the chemical shifts of the pyridine ring protons would be expected to be similar to the parent acid under basic conditions.

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its parent acid lies in their ability to chelate metal ions. This property is central to its role in bacterial spore heat resistance and its antimicrobial and antifungal activities.

Metal Chelation

The nitrogen atom of the pyridine ring and the two carboxylate groups form a pincer-like structure that can strongly bind to various metal cations.

Caption: Metal ion chelation by pyridine-2,6-dicarboxylate.

Antimicrobial and Antifungal Mechanism

The antimicrobial and antifungal activity of dipicolinic acid is primarily attributed to its ability to sequester essential metal ions from the environment and from metalloenzymes, thereby disrupting crucial metabolic pathways in microorganisms.[5][6][7][8]

The proposed mechanism involves the inhibition of metal-dependent enzymes. For instance, the chelation of iron can inhibit enzymes like aconitase, a key enzyme in the citric acid cycle.[5] The antifungal activity against Valsa pyri, the causative agent of pear valsa canker, has been linked to the inhibition of chitin biosynthesis, leading to cell lysis.[6]

Caption: Proposed antimicrobial mechanism of action for pyridine-2,6-dicarboxylate.

Applications in Drug Development and Research

The unique properties of this compound and its derivatives make them valuable in several areas of research and development:

-

Antimicrobial Agents: As demonstrated, dipicolinic acid and its salts have inherent antimicrobial and antifungal properties.[6][7]

-

Metal Chelation Therapy: The ability to bind metal ions suggests potential applications in therapies for metal overload or toxicity.

-

Drug Delivery: The dipicolinate ligand can be incorporated into more complex molecules to modulate their solubility, stability, and biological activity.

-

Coordination Chemistry: Pyridine-2,6-dicarboxylate is a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic, optical, and catalytic properties.[9]

Conclusion

This compound is a chemically significant compound with a rich foundation in coordination chemistry and microbiology. Its straightforward synthesis and potent metal-chelating ability underpin its biological activities and provide a basis for its application in various scientific and therapeutic areas. This guide has consolidated the core knowledge on its structure, synthesis, and mechanisms of action, offering a valuable technical resource for professionals in the field. Further research into the specific biological targets and the development of novel derivatives will likely expand its utility in drug development and materials science.

References

- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0059630) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker [frontiersin.org]

- 7. Endophytic Paenibacillus amylolyticus KMCLE06 Extracted Dipicolinic Acid as Antibacterial Agent Derived via Dipicolinic Acid Synthetase Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Disodium Pyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination chemistry, materials science, and the pharmaceutical industry. The synthesis of the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, DPA), is the crucial step, followed by a straightforward conversion to its disodium salt. This document details the core chemical and biosynthetic methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the synthetic logic with diagrams.

Chemical Synthesis Pathways of Pyridine-2,6-dicarboxylic Acid

The industrial and laboratory-scale production of pyridine-2,6-dicarboxylic acid is dominated by chemical synthesis methods. The most common approaches involve the oxidation of a readily available precursor or the carbonylation of a halogenated pyridine derivative.

Oxidation of 2,6-Dimethylpyridine (2,6-Lutidine)

A prevalent method for synthesizing pyridine-2,6-dicarboxylic acid is the oxidation of 2,6-dimethylpyridine.[1] Various oxidizing agents can be employed for this transformation. One documented method utilizes oxygen in the presence of a phase-transfer catalyst.[2]

Quantitative Data for Oxidation of 2,6-Dimethylpyridine

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylpyridine | [2] |

| Oxidizing Agent | Oxygen | [2] |

| Catalyst | tert-BuOK, 18-crown-6 | [2] |

| Yield | 69% | [2] |

Experimental Protocol: Oxidation of 2,6-Dimethylpyridine

-

Materials: 2,6-dimethylpyridine, potassium tert-butoxide (tert-BuOK), 18-crown-6, solvent (e.g., tert-butanol), oxygen source.

-

Procedure:

-

Dissolve 2,6-dimethylpyridine in a suitable solvent such as tert-butanol in a reaction vessel equipped with a gas inlet and a stirrer.

-

Add potassium tert-butoxide and the phase-transfer catalyst, 18-crown-6, to the solution.

-

Heat the reaction mixture to the desired temperature while bubbling oxygen gas through the solution.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the pyridine-2,6-dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

-

Synthesis from 2,6-Dichloropyridine and Carbon Dioxide

Another effective route involves the reaction of 2,6-dichloropyridine with an active metal, followed by carboxylation with carbon dioxide.[2] This method has been reported to achieve high yields and purity.[2]

Quantitative Data for Synthesis from 2,6-Dichloropyridine

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine | [2] |

| Reagents | Magnesium, Carbon Dioxide, 1,2-dibromoethane (initiator) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 55 °C (Grignard formation), -15 °C (Carboxylation) | [2] |

| Reaction Time | 6 hours (Grignard formation) | [2] |

| Yield | 94.5% | [2] |

| Purity | 97% (after extraction) | [2] |

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

-

Materials: 2,6-dichloropyridine (148 g, 1 mol), magnesium powder (60 g, 2.5 mol), 1,2-dibromoethane (0.55 g, 0.005 mol), tetrahydrofuran (721 g, 10 mol), dry carbon dioxide gas, hydrochloric acid.[2]

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2,6-dichloropyridine in tetrahydrofuran.

-

Add magnesium powder to the solution.

-

Add the initiator, 1,2-dibromoethane, and heat the mixture to 55°C with stirring.

-

Maintain the reaction at this temperature for 6 hours.

-

Cool the reaction mixture to -15°C.

-

Slowly bubble excessively dried carbon dioxide gas through the solution until the reaction is complete (indicated by the incoming and outgoing flow rates of CO2 being equal).

-

Acidify the solution with hydrochloric acid.

-

Filter the resulting mixture.

-

Remove the tetrahydrofuran to yield pyridine-2,6-dicarboxylic acid.[2]

-

Caption: Chemical synthesis pathways for pyridine-2,6-dicarboxylic acid.

Biosynthesis of Pyridine-2,6-dicarboxylic Acid

Pyridine-2,6-dicarboxylic acid is a natural product found in the spores of bacteria such as Bacillus and Clostridium species.[1] Biotechnological approaches are being explored to produce DPA through microbial fermentation.[3][4] This involves engineering microorganisms, such as E. coli, to express the necessary enzymes for the DPA biosynthetic pathway.[1] The pathway typically originates from the lysine biosynthesis pathway.[1]

Key Steps in the Biosynthetic Pathway:

-

Aspartate semialdehyde is converted to (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate synthase.[1]

-

HTPA is then converted to dipicolinic acid (DPA) by dipicolinate synthase.[1]

Caption: Simplified biosynthetic pathway of pyridine-2,6-dicarboxylic acid.

Synthesis of this compound

The conversion of pyridine-2,6-dicarboxylic acid to its disodium salt is a straightforward acid-base neutralization reaction. This is typically achieved by treating the diacid with a sodium base, most commonly sodium hydroxide.[3]

Quantitative Data for Salt Formation

| Parameter | Value | Reference |

| Starting Material | Pyridine-2,6-dicarboxylic Acid | [3] |

| Reagent | Sodium Hydroxide (NaOH) | [3] |

| Stoichiometry | 1 mole DPA to 2 moles NaOH | General Knowledge |

| Product | This compound | [3] |

Experimental Protocol: Synthesis of this compound

-

Materials: Pyridine-2,6-dicarboxylic acid, sodium hydroxide, deionized water.

-

Procedure:

-

Dissolve a known quantity of pyridine-2,6-dicarboxylic acid in deionized water. Gentle heating may be required to aid dissolution.

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide (2 moles of NaOH for every 1 mole of pyridine-2,6-dicarboxylic acid).

-

Slowly add the sodium hydroxide solution to the stirred solution of pyridine-2,6-dicarboxylic acid.

-

Monitor the pH of the solution. The reaction is complete when a neutral pH is reached.

-

The resulting solution contains this compound. The salt can be isolated by evaporation of the water, or the solution can be used directly for subsequent applications.

-

Caption: Conversion of the diacid to its disodium salt.

Summary and Outlook

The synthesis of this compound is a two-stage process: the synthesis of the parent pyridine-2,6-dicarboxylic acid followed by its neutralization. Chemical synthesis methods, particularly the oxidation of 2,6-dimethylpyridine and the carbonylation of 2,6-dichloropyridine, are well-established and provide high yields.[2] For applications requiring sustainable production, biosynthetic routes using engineered microorganisms present a promising alternative.[1][3] The choice of synthesis pathway will depend on factors such as cost, scale, required purity, and environmental considerations. Further research into optimizing catalytic systems and improving the efficiency of biosynthetic pathways will continue to be of interest to the scientific and industrial communities.

References

- 1. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. JP2008048732A - Method for producing dipicolinic acid or a salt thereof - Google Patents [patents.google.com]

- 4. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium pyridine-2,6-dicarboxylate, also known as disodium dipicolinate. Due to a lack of specific quantitative solubility data for the disodium salt in publicly available literature, this guide also includes detailed solubility information for its parent compound, pyridine-2,6-dicarboxylic acid (PDCA or dipicolinic acid), to provide a valuable point of reference. The guide also outlines a standard experimental protocol for solubility determination and illustrates the key function of the dipicolinate anion in metal ion chelation.

Introduction to this compound

This compound is the disodium salt of pyridine-2,6-dicarboxylic acid. It is a white to off-white powder that is generally known to be soluble in water[1]. The dipicolinate anion is a well-established chelating agent, capable of forming stable complexes with various metal ions[1]. This property is central to its role in various applications, including its involvement in the heat resistance of bacterial spores and its use in the synthesis of metal complexes for catalysis and other applications.

Solubility Data

In contrast, quantitative solubility data for the parent compound, pyridine-2,6-dicarboxylic acid (PDCA), is available and provides a useful comparison. The solubility of PDCA is influenced by the solvent's polarity and its ability to engage in hydrogen bonding.

Table 1: Quantitative Solubility of Pyridine-2,6-dicarboxylic Acid (PDCA) in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20.5 | 4.29 |

Data sourced from a safety data sheet for Pyridine-2,6-dicarboxylic acid.

Table 2: Qualitative and Comparative Solubility of Pyridine-2,6-dicarboxylic Acid (PDCA) in Various Organic Solvents

| Solvent | Qualitative Solubility | Notes |

| Methanol | Highest Solubility | Research by Shao et al. indicates the highest solubility among the tested organic solvents. |

| Ethanol | Insoluble | Stated as insoluble in a chemical properties database. |

| n-Propanol | Soluble | Investigated by Shao et al. |

| Isopropanol | Soluble | Investigated by Shao et al. |

| Tetrahydrofuran (THF) | Soluble | Investigated by Shao et al. |

| 1,4-Dioxane | Soluble | Investigated by Shao et al. |

| Acetic Acid | Soluble | Investigated by Shao et al. |

| Formic Acid | Soluble | Investigated by Shao et al. |

| Acetonitrile | Lowest Solubility | Research by Shao et al. indicates the lowest solubility among the tested organic solvents. |

| Ethyl Acetate | Soluble | Investigated by Shao et al. |

| Toluene | Soluble | Investigated by Shao et al. |

| Ethanol/Water (1:1 v/v) | Soluble (for Disodium Salt) | Implied by its use in the synthesis of a Nickel(II) dipicolinate complex where disodium dipicolinate was a reactant in this solvent mixture[2]. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of a compound in a specific solvent at a given temperature.

Materials:

-

The solid compound (solute)

-

The desired solvent

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a flask. The excess solid is necessary to ensure that the solution becomes saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Quantification of the Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that is within the working range of the chosen analytical method.

-

Analyze the diluted solution to determine the concentration of the solute.

-

Gravimetric Method: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid residue can be measured.

-

Spectrophotometric Method: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatographic Method (e.g., HPLC): This method can be used to separate and quantify the compound in the solution.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The workflow for this experimental protocol can be visualized as follows:

Chelation of Metal Ions

A primary function of the dipicolinate anion is its ability to act as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups can coordinate with a metal ion, forming a stable complex. This chelating action is fundamental to its biological role and its use in chemical synthesis.

The following diagram illustrates the chelation of a generic divalent metal ion (M²⁺) by the pyridine-2,6-dicarboxylate anion.

Conclusion

This compound is a water-soluble compound with important applications stemming from its ability to chelate metal ions. While specific quantitative solubility data in a range of solvents is not extensively documented, its chemical nature as a sodium salt of a small dicarboxylic acid suggests high aqueous solubility. For research and development purposes, the provided experimental protocol offers a reliable method for determining its solubility in specific solvent systems. The comparative solubility data of its parent acid, pyridine-2,6-dicarboxylic acid, serves as a useful guide for formulation and experimental design. Further research to quantify the solubility of this compound in various pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

Disodium Pyridine-2,6-dicarboxylate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pyridine-2,6-dicarboxylate, also known as dipicolinic acid disodium salt, is a chemical compound with significant applications in various scientific fields. Its utility is closely linked to its specific physicochemical characteristics. This technical guide provides a detailed examination of the molecular weight and other key properties of this compound, offering a valuable resource for researchers and professionals in drug development and other scientific disciplines.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound and its parent compound, pyridine-2,6-dicarboxylic acid, are summarized in the table below for straightforward comparison.

| Property | This compound | Pyridine-2,6-dicarboxylic acid |

| Molecular Formula | C7H3NNa2O4[1] | C7H5NO4[2][3] |

| Molecular Weight | 211.08 g/mol [1] | 167.1189 g/mol [2][3] |

| Monoisotopic Mass | 210.98574614 Da[1] | 167.021857653 Da[3][4] |

| CAS Number | 17956-40-0[1] | 499-83-2[1][2][3] |

| IUPAC Name | disodium;pyridine-2,6-dicarboxylate[1] | pyridine-2,6-dicarboxylic acid[2][3][4] |

| Synonyms | Dipicolinic acid disodium salt, 2,6-Pyridinedicarboxylic acid disodium salt | Dipicolinic acid, DPA, 2,6-Dicarboxypyridine[2][3][5] |

Logical Relationship of Compounds

The relationship between pyridine-2,6-dicarboxylic acid and its disodium salt is a straightforward acid-base reaction. The following diagram illustrates this chemical transformation.

Caption: Formation of this compound.

Experimental Protocols

While this guide focuses on the physicochemical properties, a common experimental consideration is the preparation of the disodium salt from its parent acid. A generalized laboratory protocol is outlined below.

Objective: To synthesize this compound from pyridine-2,6-dicarboxylic acid.

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter or pH indicator strips

-

Stir plate and stir bar

-

Beaker

-

Burette

Procedure:

-

Dissolution: Dissolve a known molar quantity of pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water in a beaker with stirring. Gentle heating may be applied to aid dissolution.

-

Titration: Prepare a standardized solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the dissolved pyridine-2,6-dicarboxylic acid solution while continuously monitoring the pH.

-

Neutralization: Continue adding sodium hydroxide until the pH of the solution reaches a neutral range (approximately pH 7.0), indicating the complete neutralization of both carboxylic acid groups.

-

Isolation: The resulting solution contains this compound. The salt can be isolated by techniques such as lyophilization (freeze-drying) or by careful evaporation of the water.

The following workflow diagram illustrates the key steps in this experimental process.

Caption: Workflow for the synthesis of the disodium salt.

Applications and Biological Relevance

Pyridine-2,6-dicarboxylic acid, the parent compound, is notably found in bacterial spores, where it contributes to their heat resistance.[6] It is a metabolite produced by various bacterial and fungal species.[5] The chelating properties of the carboxylate groups are central to its function, allowing it to form stable complexes with metal ions.[5] This characteristic is leveraged in various applications, including the preparation of lanthanide and transition metal complexes.[5] The disodium salt, being highly water-soluble, is often preferred for applications requiring an aqueous solution of the dipicolinate anion.

References

- 1. This compound | C7H3NNa2O4 | CID 3015002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161) [hmdb.ca]

- 4. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 5. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]

- 6. Dipicolinic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Disodium Pyridine-2,6-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. Data for the parent compound, pyridine-2,6-dicarboxylic acid, is included for comparative purposes, as the disodium salt is its fully deprotonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are typically recorded in deuterium oxide (D₂O). The deprotonation of the carboxylic acid groups leads to a change in the electron density of the pyridine ring, resulting in shifts of the proton and carbon signals compared to the parent acid.

Table 1: ¹H NMR Spectroscopic Data

| Protons (Position) | Pyridine-2,6-dicarboxylic acid in DMSO-d₆ (ppm) | Expected this compound in D₂O (ppm) | Multiplicity |

| H-3, H-5 | 8.29 | ~8.1-8.3 | Doublet (d) |

| H-4 | 8.24 | ~8.0-8.2 | Triplet (t) |

Note: The precise chemical shifts for the disodium salt in D₂O may vary slightly based on concentration and pH. The formation of the carboxylate anion generally leads to a slight upfield shift for the ring protons.

Table 2: ¹³C NMR Spectroscopic Data

| Carbons (Position) | Pyridine-2,6-dicarboxylic acid in DMSO-d₆ (ppm) | Expected this compound in D₂O (ppm) |

| C=O | ~165 | ~170-175 |

| C-2, C-6 | ~149 | ~152-155 |

| C-4 | ~140 | ~142-145 |

| C-3, C-5 | ~128 | ~126-129 |

Note: In the disodium salt, the carboxylate carbon signal is expected to shift downfield due to the change in hybridization and electron density upon deprotonation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished from its parent acid by the absence of the broad O-H stretching band and the appearance of strong carboxylate anion stretches.[1][2]

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration Mode | Pyridine-2,6-dicarboxylic acid | This compound |

| O-H | Carboxylic Acid Stretch | 3200-2500 (broad) | Absent |

| C-H | Aromatic Stretch | 3100-3000 | 3100-3000 |

| C=O | Carboxylic Acid Stretch | ~1700 (strong) | Absent |

| COO⁻ | Asymmetric Stretch | Absent | 1650-1540 (strong) |

| C=C, C=N | Ring Stretch | ~1580 | ~1580 |

| COO⁻ | Symmetric Stretch | Absent | 1450-1360 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in aqueous solution is pH-dependent. In alkaline solutions (pH > 7), where the molecule exists as the dianion, characteristic absorption maxima are observed. A study conducted at various pH values showed that at a pH of 13.0, which represents the fully deprotonated species, specific absorption bands are present.[3]

Table 4: UV-Vis Absorption Data in Aqueous Solution (pH 13)

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~270-280 nm | Concentration-dependent | π → π |

| ~220-230 nm | Concentration-dependent | π → π |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (0.00 ppm).

-

Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay (e.g., 2 seconds) to ensure proper quantification if needed.

-

-

Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy (ATR Method)

-

Sample Preparation : Place a small amount of the solid, powdered this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Collection : Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).

-

Sample Analysis : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing : Perform a baseline correction and label the significant peaks.

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance readings fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction : Fill a quartz cuvette with deionized water (or the same buffer used for the sample) and place it in both the sample and reference holders. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement : Replace the blank in the sample holder with the cuvette containing the sample solution. Scan the absorbance of the sample across the wavelength range.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Disodium Pyridine-2,6-dicarboxylate with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the salt of pyridine-2,6-dicarboxylic acid (H₂pda or dipicolinic acid), is a versatile ligand in coordination chemistry. Its ability to act as a tridentate chelating agent, coordinating through the nitrogen atom and the two carboxylate oxygen atoms, allows for the formation of a wide array of stable complexes with various metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its interactions with transition metals, lanthanides, and other metal ions. The guide details synthesis methodologies, structural diversity, spectroscopic and thermal properties, and explores the burgeoning applications of these complexes in fields such as drug development, catalysis, and materials science. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to aid researchers in this dynamic area of study.

Introduction

Pyridine-2,6-dicarboxylic acid (H₂pda) and its disodium salt are of significant interest due to the rigid and planar structure of the pyridine ring and the versatile coordination capabilities of the two carboxylate groups. The ligand can coordinate to metal ions in a variety of modes, leading to the formation of mononuclear, binuclear, and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[1][2] The resulting metal-organic frameworks (MOFs) and coordination complexes exhibit a range of interesting magnetic, luminescent, and catalytic properties.[3][4]

Furthermore, the biological activity of pyridine-2,6-dicarboxylate complexes has garnered considerable attention. These compounds have been investigated for their antimicrobial, antifungal, and anticancer properties.[5][6][7] A notable application is the development of inhibitors for metallo-β-lactamases, such as New Delhi metallo-β-lactamase-1 (NDM-1), which are responsible for bacterial resistance to a broad spectrum of β-lactam antibiotics.[8][9] This guide aims to provide a detailed technical resource for professionals working with or interested in the coordination chemistry and applications of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with pyridine-2,6-dicarboxylate can be achieved through several methods, with the choice of method influencing the final product's structure and properties. Common synthetic routes include:

-

Solution-Based Synthesis (Reflux/Stirring): This is the most straightforward method, involving the reaction of a soluble metal salt with this compound (or the acid with a base) in a suitable solvent, often water or ethanol, under reflux or stirring at room temperature.

-

Hydrothermal/Solvothermal Synthesis: These methods are employed to grow crystalline materials, including coordination polymers. Reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures.[2][10][11] This technique can promote the formation of thermodynamically stable phases and unique structural motifs.

-

Solid-State Synthesis: This green chemistry approach involves the grinding of solid reactants at room temperature, often with a minimal amount of liquid to facilitate the reaction.[3]

-

Microwave-Assisted Synthesis: This method can significantly reduce reaction times compared to conventional heating methods and can sometimes lead to different crystalline phases.

Experimental Workflow: General Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal-pyridine-2,6-dicarboxylate complexes.

Structural Diversity

The coordination of pyridine-2,6-dicarboxylate to metal ions gives rise to a remarkable diversity of structures, ranging from simple mononuclear complexes to intricate three-dimensional frameworks. The final structure is influenced by factors such as the nature of the metal ion (ionic radius, preferred coordination number), the reaction conditions (temperature, solvent, pH), and the presence of ancillary ligands.[1][12]

Coordination Modes of Pyridine-2,6-dicarboxylate

Caption: Common coordination modes of the pyridine-2,6-dicarboxylate ligand.

Mononuclear and Binuclear Complexes

In the presence of suitable ancillary ligands or under specific stoichiometric conditions, the formation of discrete mononuclear or binuclear complexes is favored. In many mononuclear complexes, the metal center is coordinated to one or two pyridine-2,6-dicarboxylate ligands and additional solvent molecules or other ligands to satisfy its coordination sphere.[13] Binuclear complexes often feature bridging ligands, which can be the pyridine-2,6-dicarboxylate itself or other spacer ligands.[14]

Coordination Polymers

The ability of the carboxylate groups to bridge metal centers facilitates the formation of extended coordination polymers. The dimensionality of these polymers can be controlled by the choice of metal ion and synthetic conditions.

-

1D Chains: Linear or zigzag chains are formed when the metal-ligand units propagate in one dimension.[15]

-

2D Layers: Linkage of the 1D chains in a second dimension results in the formation of layered structures.[1]

-

3D Frameworks: The interconnection of 2D layers or the formation of bonds in three dimensions leads to robust 3D metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.[2]

Data Presentation: Crystallographic Data for Selected Complexes

| Complex | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) | Ref. |

| [Cu(pydc)(H₂O)]·H₂O | Cu(II) | Orthorhombic | Pnna | Cu-N: 1.924(10), 2.034(10); Cu-O: 2.013(13), 2.43 | [16] |

| [Fe(pydc)₂]⁻ | Fe(III) | Monoclinic | P2₁/c | Fe-N, Fe-O (distorted octahedral) | [13] |

| [Cd(pydc)(H₂O)₁.₅]ₙ | Cd(II) | - | - | Pentagonal-bipyramidal CdNO₆ geometry | [15] |

| [Cu₂(acetato)₄(3-pyCN)₂] | Cu(II) | - | - | Cu-O: 1.9586(15)–1.9752(15); Cu-N: axial | [17] |

Spectroscopic and Thermal Properties

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for confirming the coordination of the pyridine-2,6-dicarboxylate ligand to the metal ion. Key vibrational bands to monitor include:

-

ν(C=O): The strong absorption band of the carboxylic acid's C=O group (typically around 1700 cm⁻¹) is absent in the spectra of the coordinated complexes.

-

νₐₛ(COO⁻) and νₛ(COO⁻): The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate groups appear in the regions of 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

-

ν(M-N) and ν(M-O): The formation of new bonds between the metal and the ligand's nitrogen and oxygen atoms gives rise to new absorption bands at lower frequencies (typically below 600 cm⁻¹).[14][18]

Data Presentation: Characteristic IR Absorption Bands (cm⁻¹) for Pyridine-2,6-dicarboxylate and its Complexes

| Vibration Mode | H₂pda (Ligand) | Metal Complexes | Ref. |

| ν(O-H) of COOH | ~3000 (broad) | Absent | [19] |

| ν(C=O) of COOH | ~1700 | Absent | [19] |

| νₐₛ(COO⁻) | - | 1550-1650 | [18] |

| νₛ(COO⁻) | - | 1300-1450 | [18] |

| ν(M-N) | - | ~400-500 | [14] |

| ν(M-O) | - | ~500-600 | [14] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of pyridine-2,6-dicarboxylate complexes typically exhibit:

-

Ligand-centered transitions: Intense absorption bands in the UV region (below 300 nm) are attributed to π→π* and n→π* transitions within the aromatic pyridine ring.

-

Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions, often observed in the near-UV or visible region, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.[20][21]

-

d-d transitions: For transition metal complexes, weaker absorption bands in the visible region arise from electronic transitions between the d-orbitals of the metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion.[22][23]

Data Presentation: UV-Vis Absorption Maxima (λₘₐₓ, nm) for Selected Metal Complexes

| Metal Ion | Solvent | λₘₐₓ (nm) | Assignment | Ref. |

| Various | Chloroform | 203-284 | Ligand-centered/LMCT | [20] |

| Cr(III) | Water | ~400, ~575 | d-d transitions | [23] |

| Cu(II) | Various | >600 | d-d transitions | [24] |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the metal complexes. TGA curves typically show mass loss steps corresponding to:

-

Dehydration: The loss of lattice or coordinated water molecules, usually at temperatures below 200 °C.

-

Decomposition of the organic ligand: The breakdown of the pyridine-2,6-dicarboxylate ligand occurs at higher temperatures.

-

Formation of metal oxide: The final residue at high temperatures is often the corresponding metal oxide.[3][25][26]

Data Presentation: Thermal Decomposition Data for Selected Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Ref. |

| [Zn(Hpda)₂]·2H₂O | Loss of 2 H₂O | < 150 | ~8.3 | - | [25] |

| Loss of H₂pda | 150 - 300 | ~38.5 | - | [25] | |

| Final decomposition | > 300 | ~34.4 | ZnO | [25] | |

| [Co(dipic)(μ-dipic)Co(H₂O)₅]·2H₂O | Loss of crystal water | < 150 | - | - | [27] |

| Loss of coordinated water | 150 - 280 | - | - | [27] | |

| Loss of ligand | 360 - 480 | - | Cobalt Oxide | [27] |

Biological Applications and Mechanisms

The metal complexes of pyridine-2,6-dicarboxylic acid have shown promising biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several transition metal complexes of pyridine-2,6-dicarboxylate have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[5][27][28] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

Proposed Anticancer Mechanism of a Cu(II)-pydc Complex

Caption: A proposed signaling pathway for the induction of apoptosis in cancer cells by a Cu(II)-pyridine-2,6-dicarboxylate complex.[5]

The anticancer activity is often dependent on the central metal ion, with copper complexes frequently exhibiting higher potency than their nickel or cobalt counterparts.[5] The generation of reactive oxygen species (ROS) is a common mechanism implicated in the cytotoxic effects of these complexes.[5][29]

Antimicrobial and Antifungal Activity

Complexes of pyridine-2,6-dicarboxylic acid with various transition metals have been shown to inhibit the growth of bacteria and fungi. The chelation of the metal ion by the ligand can enhance its antimicrobial efficacy.

Enzyme Inhibition: New Delhi Metallo-β-lactamase-1 (NDM-1)

A particularly exciting application is the use of pyridine-2,6-dicarboxylate derivatives as inhibitors of NDM-1. This enzyme contains zinc ions in its active site and is responsible for the hydrolysis of a broad range of β-lactam antibiotics, leading to multidrug resistance. The dithiocarboxylic acid analogue of pyridine-2,6-dicarboxylic acid and its metal complexes have been shown to be potent inhibitors of NDM-1.[8][9][25] The proposed mechanism involves the chelation of the active site zinc ions, thereby inactivating the enzyme.[8][25][30][31][32]

Logical Relationship for NDM-1 Inhibition

Caption: Proposed mechanism of NDM-1 inhibition by pyridine-2,6-dithiocarboxylate metal complexes.

Detailed Experimental Protocols

This section provides example protocols for the synthesis of representative metal complexes of pyridine-2,6-dicarboxylic acid. These are intended as a guide and may require optimization for specific metal ions and desired products.

Protocol 1: Synthesis of a Mononuclear Transition Metal Complex [M(L)(H₂O)₂] (M = Co, Ni, Zn, Cd)

Materials:

-

Pyridine-2,6-dicarboxylic acid (dipicolinic acid)

-

Metal(II) acetate hydrate (e.g., Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂, Cd(OAc)₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve pyridine-2,6-dicarboxylic acid (1 mmol) in a mixture of ethanol and water.

-

In a separate flask, dissolve the corresponding metal(II) acetate hydrate (1 mmol) in deionized water.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the reaction mixture if necessary.

-

Reflux the reaction mixture for 4-6 hours.

-

Allow the solution to cool to room temperature.

-

Collect the resulting precipitate by filtration, wash with deionized water and then ethanol.

-

Dry the product in a desiccator over anhydrous CaCl₂.[6]

Protocol 2: Hydrothermal Synthesis of a Lanthanide Coordination Polymer {[Ln(PDA)(ox)₀.₅(H₂O)₃]·H₂O}ₙ

Materials:

-

Pyridine-2,6-dicarboxylic acid (H₂PDA)

-

Oxalic acid (H₂ox)

-

Lanthanide(III) oxide (e.g., La₂O₃)

-

Deionized water

Procedure:

-

Combine pyridine-2,6-dicarboxylic acid (2.0 mmol), oxalic acid (1.0 mmol), and the lanthanide oxide (1.0 mmol) in a 25 mL Teflon-lined stainless steel autoclave.

-

Add 10 mL of deionized water to the mixture.

-

Seal the autoclave and heat it to 160 °C for 3 days.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with deionized water and diethyl ether.

-

Dry the product in air.[2]

Protocol 3: Synthesis of Pyridine-2,6-dithiocarboxylic Acid (PDTC)

Materials:

-

2,6-pyridinedicarbonyl dichloride

-

Saturated aqueous solution of NaHS

-

2N Aqueous HCl

-

Dichloromethane (DCM)

Procedure:

-

Add 2,6-pyridinedicarbonyl dichloride (2.04 mmol) to 10 mL of a saturated aqueous solution of NaHS.

-

Stir the mixture for 2 hours.

-

Add 2N HCl dropwise to adjust the pH to 1.6.

-

Continue stirring for an additional 50 minutes to allow for the precipitation of the product.

-

Extract the pyridine-2,6-dithiocarboxylic acid with dichloromethane.

-

Dry the organic phase under a gentle stream of argon to yield the solid product.[8]

Conclusion and Future Outlook

The coordination chemistry of this compound is a rich and expanding field of research. The versatility of the ligand allows for the construction of a vast array of coordination complexes with diverse structures and properties. The continued exploration of new synthetic methodologies, particularly those guided by green chemistry principles, will undoubtedly lead to the discovery of novel materials.

For drug development professionals, the potent biological activities of these complexes, especially their anticancer and enzyme-inhibitory properties, present exciting opportunities. Future research should focus on elucidating the detailed mechanisms of action, improving the selectivity and efficacy of these compounds, and conducting in vivo studies to assess their therapeutic potential. The development of pyridine-2,6-dicarboxylate-based compounds as adjuvants to overcome antibiotic resistance is a particularly promising avenue.

References

- 1. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. transition-metal-complexes-produced-from-dipicolinic-acid-synthesis-structural-characterization-and-anti-microbial-investigations - Ask this paper | Bohrium [bohrium.com]

- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Semiconducting lanthanide polymers of pyridine-2,6-dicarboxylate: Hydrothermal synthesis, structural characterization, electrical conductivity and luminescence properties | Semantic Scholar [semanticscholar.org]

- 12. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. gexinonline.com [gexinonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. ethz.ch [ethz.ch]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. jcmimagescasereports.org [jcmimagescasereports.org]

- 29. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]